3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid
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Overview
Description
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid is a complex organic compound with the molecular formula C12H14N2O4S2 and a molecular weight of 314.3806 . This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a dioxothiolan ring through a thioxomethylamino group.
Preparation Methods
The synthesis of 3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid involves several steps, typically starting with the preparation of the dioxothiolan ring. This can be achieved through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The benzoic acid moiety is then introduced through a condensation reaction, often involving thiophene derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound is known to generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death . This mechanism is particularly relevant in its potential anticancer activity, where it induces programmed cell death through pathways such as apoptosis and ferroptosis .
Comparison with Similar Compounds
3-({[(1,1-Dioxothiolan-3-yl)amino]thioxomethyl}amino)benzoic acid can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Ethyl acetoacetate: This compound is used in similar synthetic applications and undergoes comparable chemical reactions.
Vanillin acetate: Another compound used in organic synthesis with similar reactivity patterns.
Properties
Molecular Formula |
C12H14N2O4S2 |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C12H14N2O4S2/c15-11(16)8-2-1-3-9(6-8)13-12(19)14-10-4-5-20(17,18)7-10/h1-3,6,10H,4-5,7H2,(H,15,16)(H2,13,14,19) |
InChI Key |
BJGHXGCBWSTMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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